molecular formula C11H11NO B068973 1-(3-Methoxyphenyl)-1H-pyrrole CAS No. 188953-77-7

1-(3-Methoxyphenyl)-1H-pyrrole

Cat. No.: B068973
CAS No.: 188953-77-7
M. Wt: 173.21 g/mol
InChI Key: GTTRAUFFBHKYSK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: D-Arabitol can be synthesized through chemical and biosynthetic methods. The chemical synthesis involves the catalytic reduction of D-lyxose under alkaline conditions using Raney nickel as a catalyst . This process requires high temperature and pressure, making it less environmentally friendly.

Industrial Production Methods: The biosynthetic production of D-arabitol is more sustainable and involves the fermentation of glucose by specific yeast strains such as Zygosaccharomyces rouxii . Optimal conditions for fermentation include a temperature of 30°C, pH 5.0, and an agitation speed of 350 rpm. Under these conditions, the yeast can produce significant yields of D-arabitol from glucose .

Chemical Reactions Analysis

Types of Reactions: D-Arabitol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: D-xylulose

    Reduction: D-arabitol from D-lyxose

    Substitution: Various derivatives depending on the substituent introduced

Comparison with Similar Compounds

  • Xylitol
  • Ribitol
  • L-Arabitol

D-Arabitol’s unique properties and diverse applications make it a valuable compound in various fields, from food and pharmaceuticals to scientific research.

Properties

IUPAC Name

1-(3-methoxyphenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-13-11-6-4-5-10(9-11)12-7-2-3-8-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTRAUFFBHKYSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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